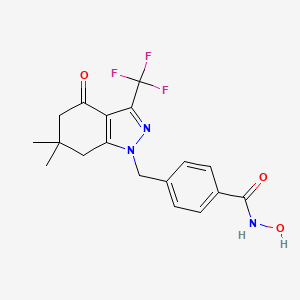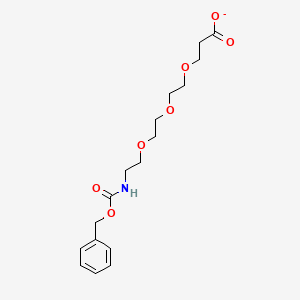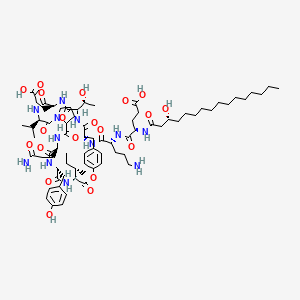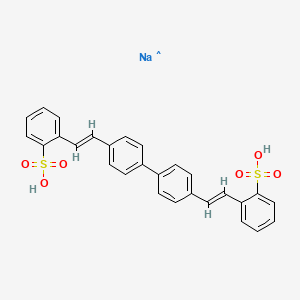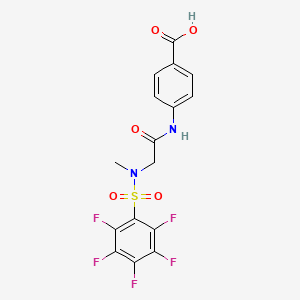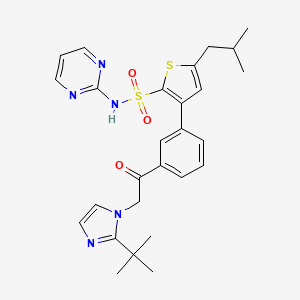
AT2 receptor ligand-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AT2 receptor ligand-1 is a compound that interacts specifically with the angiotensin II type 2 receptor. This receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure, fluid balance, and various other physiological processes . The AT2 receptor has been identified as a potential therapeutic target for various diseases, including cardiovascular, renal, and metabolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AT2 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide synthesis techniques, as the ligand often mimics the structure of angiotensin peptides . Reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
AT2 receptor ligand-1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups on the ligand, potentially altering its binding affinity to the receptor.
Reduction: Reduction reactions can be used to convert disulfide bonds to thiols, which may be important for the ligand’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the ligand’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions are typically modified versions of the original ligand, with changes in functional groups that can enhance or reduce its activity at the AT2 receptor .
Aplicaciones Científicas De Investigación
AT2 receptor ligand-1 has a wide range of scientific research applications:
Mecanismo De Acción
AT2 receptor ligand-1 exerts its effects by binding to the AT2 receptor, a G-protein coupled receptor. Upon binding, it activates specific intracellular signaling pathways, including the activation of tyrosine phosphatases and the inhibition of certain kinases . This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and tissue repair .
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin II: The natural ligand for the AT2 receptor, but with broader effects on the renin-angiotensin system.
Compound 21: A selective AT2 receptor agonist currently in clinical trials for idiopathic pulmonary fibrosis.
PD123319: Another AT2 receptor antagonist used in research to study the receptor’s function.
Uniqueness
AT2 receptor ligand-1 is unique in its high selectivity and affinity for the AT2 receptor, making it a valuable tool for studying the specific effects of AT2 receptor activation without the confounding effects of AT1 receptor activation .
Propiedades
Fórmula molecular |
C27H31N5O3S2 |
|---|---|
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
3-[3-[2-(2-tert-butylimidazol-1-yl)acetyl]phenyl]-5-(2-methylpropyl)-N-pyrimidin-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C27H31N5O3S2/c1-18(2)14-21-16-22(24(36-21)37(34,35)31-26-29-10-7-11-30-26)19-8-6-9-20(15-19)23(33)17-32-13-12-28-25(32)27(3,4)5/h6-13,15-16,18H,14,17H2,1-5H3,(H,29,30,31) |
Clave InChI |
VVDMNYKDRYOQME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=C(S1)S(=O)(=O)NC2=NC=CC=N2)C3=CC(=CC=C3)C(=O)CN4C=CN=C4C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
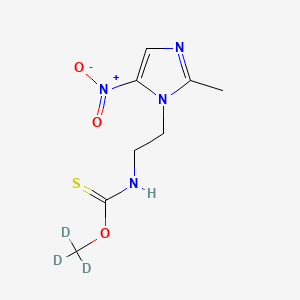

![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)
